molecular formula C23H23ClN2O3 B608650 TC Lpa5 4 CAS No. 1393814-38-4

TC Lpa5 4

Cat. No. B608650
M. Wt: 410.898
InChI Key: BNALUYKEGYUHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC LPA5 4 is a LPA5 receptor antagonist . It inhibits LPA-induced aggregation of isolated human platelets and exhibits selectivity for LPA5 against 80 other screened targets . It is a diphenyl pyrazole carboxylic acid .


Molecular Structure Analysis

The molecular formula of TC LPA5 4 is C23H23ClN2O3 . Its molecular weight is 410.89 . The chemical name is 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .


Physical And Chemical Properties Analysis

TC LPA5 4 is a solid substance . It is soluble to 100 mM in DMSO and to 20 mM in ethanol . It should be stored at +4°C .

Scientific Research Applications

Application in Thyroid Carcinoma Research

Specific Scientific Field

This application falls under the field of Oncology , specifically Thyroid Carcinoma research.

Summary of the Application

The LPAR5-specific antagonist TC LPA5 4 has been found to inhibit cell proliferation and migration in thyroid carcinoma. This is particularly relevant in the case of papillary thyroid carcinoma (PTC), where LPAR5 is upregulated .

Methods of Application

The antagonist was applied to various cell lines (CGTH-W3, TPC-1, B-CPAP, and BHT-101) and was found to significantly inhibit cell proliferation and migration. In vivo, TC LPA5 4 treatment could delay CGTH-W3 xenograft growth in nude mice .

Results or Outcomes

The study found that the downregulation of LPAR5 decreased the proliferation and migration phenotype via the PI3K/Akt pathway. This suggests that inhibition of LPAR5 or the PI3K/Akt signal may be a novel therapeutic strategy for treating thyroid cancer .

Application in CAR-T Therapy for Multiple Myeloma

Specific Scientific Field

This application is in the field of Immunotherapy , specifically CAR-T Therapy for Multiple Myeloma .

Summary of the Application

LPAR1/LPAR5, which includes TC LPA5 4, has been identified as novel GPCR partners of GPRC5D for the efficient CAR-T therapy of multiple myeloma .

Methods of Application

The MM cell lines (RPMI 8226, L363, and KMS11) were treated with activator or antagonists of LPAR1 or LPAR5, and then co-cultured with anti-GPRC5D CAR T-cells .

Results or Outcomes

The results showed that the CAR T-cell killing capacity to MM cell lines was reduced after the treatment of 1-Oleoyl-LPA, while its killing capacity was significantly recovered after performing a combination of 1-Oleoyl-LPA and AM966/TC LPA5 4 .

Application in Microglia Research

Specific Scientific Field

This application falls under the field of Neuroscience , specifically Microglia research.

Summary of the Application

TC LPA5 4 has been used to study the role of LPAR5 in murine microglia .

Methods of Application

The inhibitor was used in many different experimental procedures such as Western Blot (WB), Immunofluorescence (IF), quantitative PCR (qPCR), flow cytometry, and functional assays .

Results or Outcomes

The results were consistent across all the different experimental procedures, indicating that TC LPA5 4 is effective in inhibiting LPAR5 in murine microglia .

Application in Platelet Aggregation Research

Specific Scientific Field

This application is in the field of Hematology , specifically Platelet Aggregation research.

Summary of the Application

TC LPA5 4 has been found to inhibit LPA-induced aggregation of isolated human platelets .

Methods of Application

The inhibitor was applied to isolated human platelets and its effect on LPA-induced aggregation was studied .

Results or Outcomes

The results showed that TC LPA5 4 exhibits selectivity for LPA 5 against 80 other screened targets, effectively inhibiting LPA-induced aggregation of isolated human platelets .

properties

IUPAC Name

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALUYKEGYUHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TC Lpa5 4

Citations

For This Compound
28
Citations
WJ Zhao, LL Zhu, WQ Yang, SJ Xu, J Chen… - Cancer …, 2021 - Wiley Online Library
… We computed the correlation of LPAR5 expression and TC LPA5 4 antitumor activities in these cells and found that LPAR5 gene expression is positively correlated with TC LPA5 4 …
Number of citations: 11 onlinelibrary.wiley.com
K Takahashi, K Minami, S Otagaki, K Ishimoto… - Biochemical and …, 2018 - Elsevier
… (E) Effects of TC LPA5 4 on cell motility of long-term anticancer drug treated cells. Before initiation of the cell motility assay, cells were pretreated with TC LPA5 4 (0.5 μM). Columns …
Number of citations: 12 www.sciencedirect.com
K Minami, N Ueda, K Ishimoto, T Tsujiuchi - Experimental Cell Research, 2020 - Elsevier
… , MG-63 cells were pretreated with TC LPA5 4, an antagonist of LPA 5 [14]. The cell motile activity of MG-63 cells was significantly suppressed by TC LPA5 4 in the presence of LPA (Fig. …
Number of citations: 11 www.sciencedirect.com
Y Zhang, M Xiong, Z Chen, G Seabra, J Liu, C Li, L Cui - 2023 - chemrxiv.org
… Additionally, we summarized the binding heatmap of TC LPA5 4 with the HPSE binding pocket and concluded the dynamic behavior of the lead compound and potential inhibitory …
Number of citations: 1 chemrxiv.org
M Santos-Hernández, SM Vivanco-Maroto, B Miralles… - Food Chemistry, 2023 - Elsevier
… -1 cells after TC LPA5 4 incubation exceeded 90% at 4 µM and 2 µM, decreasing at higher concentrations. Therefore, the selected concentrations for NPS2143 and TC LPA5 4 were 6 …
Number of citations: 6 www.sciencedirect.com
H Kittaka, K Uchida, N Fukuta… - The Journal of …, 2017 - Wiley Online Library
… In contrast, TC LPA5 4 (TC, 10 μm), a selective antagonist of LPA 5 , markedly decreased the number of LPA + neurons (4.9 ± 1.8%, n = 16/340) (Fig. 4B), suggesting that LPA 5 is …
Number of citations: 94 physoc.onlinelibrary.wiley.com
Y Zhou, PJ Little, Y Cao, HT Ta, D Kamato - Biochimica et Biophysica Acta …, 2020 - Elsevier
Lysophosphatidic acid (LPA) via transactivation dependent signalling pathways contributes to a plethora of physiological and pathophysiological responses. In the vasculature, …
Number of citations: 14 www.sciencedirect.com
A Nasraddin - 2019 - uhra.herts.ac.uk
… Suramin and BIM-I inhibited these changes but not affected by LY294002, H2L5186303, H2L5765834 and TC-LPA5-4. Transfection studies also suggested that mir-1 regulate …
Number of citations: 3 uhra.herts.ac.uk
DH Kim, EJ Seo, GJ Tigyi, BJ Lee… - International Journal of …, 2020 - koreascience.kr
… effect of LPAR inhibition, PDLSCs were incubated with LPAR1 antagonist (AM095), LPAR2 antagonist (Beck35), LPAR 1 and 3 antagonist (Ki16325), LPAR5 antagonists (TC-LPA5-4). …
Number of citations: 3 koreascience.kr
JA Turner, MA Fredrickson, M D'Antonio… - Nature …, 2023 - nature.com
… Treatment with an Lpar5 antagonist (TC LPA5 4) did not affect basal respiration but did abrogate the LPA-mediated increase in maximal respiratory capacity in wildtype OT-I effector …
Number of citations: 2 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.